molecular formula C7H3Cl2N B6159486 3,5-dichloro-4-ethynylpyridine CAS No. 1421677-93-1

3,5-dichloro-4-ethynylpyridine

Cat. No.: B6159486
CAS No.: 1421677-93-1
M. Wt: 172
InChI Key:
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Description

3,5-Dichloro-4-ethynylpyridine is a heterocyclic organic compound containing a pyridine ring and an ethynyl group with two chlorine atoms at the 3 and 5 positions. This compound is known for its versatility in undergoing various chemical reactions, making it valuable in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-4-ethynylpyridine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-ethynylpyridine undergoes several types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: The compound can react with various reagents under different conditions. For example, in oxidation reactions, it may react with oxidizing agents to form oxidized products. In reduction reactions, reducing agents can convert it into reduced forms. Substitution reactions often involve nucleophiles or electrophiles replacing one or more atoms in the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

3,5-Dichloro-4-ethynylpyridine has a wide range of applications in scientific research, including:

  • Chemistry : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
  • Biology : Investigated for its potential biological activities and interactions with biomolecules.
  • Medicine : Explored for its potential therapeutic properties, including anticancer and antimicrobial activities .
  • Industry : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-ethynylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds:

  • 3,5-Dichloro-4-ethynylpyridine
  • 4-Ethynylpyridine
  • 3-Ethynylpyridine
  • 2-Ethynylpyridine

Uniqueness: this compound is unique due to the presence of two chlorine atoms at the 3 and 5 positions, which significantly influence its chemical reactivity and properties. This structural feature distinguishes it from other ethynylpyridine derivatives and contributes to its versatility in various chemical reactions and applications.

Properties

CAS No.

1421677-93-1

Molecular Formula

C7H3Cl2N

Molecular Weight

172

Purity

95

Origin of Product

United States

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